Cas no 70107-08-3 (2H,3H,4H-pyridazino4,5-bindole-4-thione)

2H,3H,4H-pyridazino4,5-bindole-4-thione 化学的及び物理的性質
名前と識別子
-
- 3,5-dihydro-4H-Pyridazino[4,5-b]indole-4-thione
- EN300-28767
- 1934455-14-7
- 5H-pyridazino[4,5-b]indole-4-thiol
- AKOS016338222
- 2H,3H,4H-pyridazino[4,5-b]indole-4-thione
- Z2327135410
- AKOS022201506
- 3H,4H,5H-pyridazino[4,5-b]indole-4-thione
- 3,5-dihydropyridazino[4,5-b]indole-4-thione
- 70107-08-3
- 2H,3H,4H-pyridazino4,5-bindole-4-thione
-
- インチ: InChI=1S/C10H7N3S/c14-10-9-7(5-11-13-10)6-3-1-2-4-8(6)12-9/h1-5,12H,(H,13,14)
- InChIKey: CGHBJXQQZQJJTI-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C3=C(N2)C(=S)NN=C3
計算された属性
- せいみつぶんしりょう: 201.03606841g/mol
- どういたいしつりょう: 201.03606841g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 289
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 72.3Ų
2H,3H,4H-pyridazino4,5-bindole-4-thione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01EBTM-10g |
3H,4H,5H-pyridazino[4,5-b]indole-4-thione |
70107-08-3 | 95% | 10g |
$2031.00 | 2023-12-16 | |
1PlusChem | 1P01EBTM-50mg |
3H,4H,5H-pyridazino[4,5-b]indole-4-thione |
70107-08-3 | 95% | 50mg |
$140.00 | 2024-04-21 | |
1PlusChem | 1P01EBTM-1g |
3H,4H,5H-pyridazino[4,5-b]indole-4-thione |
70107-08-3 | 95% | 1g |
$521.00 | 2024-04-21 | |
1PlusChem | 1P01EBTM-5g |
3H,4H,5H-pyridazino[4,5-b]indole-4-thione |
70107-08-3 | 95% | 5g |
$1391.00 | 2023-12-16 | |
1PlusChem | 1P01EBTM-250mg |
3H,4H,5H-pyridazino[4,5-b]indole-4-thione |
70107-08-3 | 95% | 250mg |
$231.00 | 2024-04-21 | |
1PlusChem | 1P01EBTM-100mg |
3H,4H,5H-pyridazino[4,5-b]indole-4-thione |
70107-08-3 | 95% | 100mg |
$178.00 | 2024-04-21 | |
1PlusChem | 1P01EBTM-2.5g |
3H,4H,5H-pyridazino[4,5-b]indole-4-thione |
70107-08-3 | 95% | 2.5g |
$960.00 | 2024-04-21 | |
TRC | H326235-25mg |
2H,3H,4H-pyridazino[4,5-b]indole-4-thione |
70107-08-3 | 25mg |
$ 50.00 | 2022-06-04 | ||
TRC | H326235-250mg |
2H,3H,4H-pyridazino[4,5-b]indole-4-thione |
70107-08-3 | 250mg |
$ 320.00 | 2022-06-04 | ||
TRC | H326235-50mg |
2H,3H,4H-pyridazino[4,5-b]indole-4-thione |
70107-08-3 | 50mg |
$ 95.00 | 2022-06-04 |
2H,3H,4H-pyridazino4,5-bindole-4-thione 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
2H,3H,4H-pyridazino4,5-bindole-4-thioneに関する追加情報
Comprehensive Analysis of 2H,3H,4H-Pyridazino[4,5-b]indole-4-thione (CAS No. 70107-08-3): Properties, Applications, and Research Insights
2H,3H,4H-Pyridazino[4,5-b]indole-4-thione (CAS No. 70107-08-3) is a heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research due to its unique structural framework and potential bioactivity. This fused-ring system combines pyridazine and indole moieties, offering a versatile scaffold for drug discovery and functional material design. Researchers are increasingly exploring its derivatives for applications ranging from enzyme inhibition to organic electronics, aligning with current trends in precision medicine and sustainable chemistry.
The compound’s thione functional group (-C=S) plays a pivotal role in its reactivity, enabling interactions with metal ions or biomolecular targets. Recent studies highlight its potential as a pharmacophore in designing kinase inhibitors or antioxidant agents, addressing modern healthcare challenges like neurodegenerative diseases and cancer therapeutics. Its electron-rich structure also makes it a candidate for optoelectronic materials, resonating with the growing demand for energy-efficient technologies.
Synthetic routes to 2H,3H,4H-Pyridazino[4,5-b]indole-4-thione often involve cyclization reactions of hydrazine derivatives with indole-2,3-diones, followed by sulfur incorporation. Optimization of these methods is a hot topic in green chemistry forums, where researchers seek to minimize hazardous byproducts—a priority for EPA and REACH compliance. Analytical characterization typically employs NMR, HPLC-MS, and X-ray crystallography, techniques frequently searched by chemists for structural elucidation.
In drug development, this compound’s rigid polycyclic skeleton enhances binding affinity to biological targets. Computational studies using molecular docking (a trending keyword in AI-driven drug discovery) suggest interactions with ATP-binding pockets or G-protein-coupled receptors. Such insights are vital for designing next-generation therapeutics, a subject dominating PubMed and patent databases.
Beyond biomedicine, 70107-08-3 derivatives exhibit luminescent properties, sparking interest in OLEDs and bioimaging probes. This aligns with the surge in searches for advanced functional materials and nanotechnology applications. Environmental stability studies—another high-traffic topic—confirm its degradation profile under UV irradiation, critical for eco-friendly product formulation.
Regulatory perspectives emphasize its safe handling under standard laboratory protocols. While not classified as hazardous, proper PPE (a frequently queried acronym) is recommended during synthesis. The compound’s logP and solubility data—common search terms in ADMET prediction—are well-documented, aiding formulation scientists.
Future research directions may explore its catalytic applications or polymeric composites, areas gaining traction in materials science journals. Collaborative efforts between academia and industry could accelerate its translation into commercial products, a theme prevalent in technology transfer discussions.
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